molecular formula C8H8N2O5 B1670374 (3,5-Dihydroxypicolinoyl)glycine CAS No. 1000025-58-0

(3,5-Dihydroxypicolinoyl)glycine

Cat. No.: B1670374
CAS No.: 1000025-58-0
M. Wt: 212.16 g/mol
InChI Key: GNUZHAQIWNLZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DHPCG is an HIF-1α prolyl hydroxylase inhibitor.

Properties

CAS No.

1000025-58-0

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

2-[(3,5-dihydroxypyridine-2-carbonyl)amino]acetic acid

InChI

InChI=1S/C8H8N2O5/c11-4-1-5(12)7(9-2-4)8(15)10-3-6(13)14/h1-2,11-12H,3H2,(H,10,15)(H,13,14)

InChI Key

GNUZHAQIWNLZMI-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1O)C(=O)NCC(=O)O)O

Canonical SMILES

C1=C(C=NC(=C1O)C(=O)NCC(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DHPCG; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of [(3,5-dihydroxy-pyridine-2-carbonyl)-amino]-acetic acid tert-butyl ester, 28, (0.10 g, 0.37 mmol) in CH2Cl2 (4 mL) at room temperature is added trifluoroacetic acid (1 mL). The reaction is stirred for 16 hours at room temperature and then concentrated under reduced pressure. The solid that remains is collected by filtration, washed with Et2O to afford 0.070 g (89% yield) of the desired compound as a colorless solid. 1H NMR (250 MHz, DMSO-d6) δ ppm 10.86 (1H, br s), 9.00 (1H, t, J=6.1 Hz), 7.77 (1H, d, J=2.4 Hz), 6.69 (1H, d, J=2.4 Hz), 3.95 (1H, d, J=6.2 Hz). HPLC-MS: m/z 213 [M+H]+.
Name
[(3,5-dihydroxy-pyridine-2-carbonyl)-amino]-acetic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,5-Dihydroxypicolinoyl)glycine
Reactant of Route 2
(3,5-Dihydroxypicolinoyl)glycine
Reactant of Route 3
(3,5-Dihydroxypicolinoyl)glycine
Reactant of Route 4
(3,5-Dihydroxypicolinoyl)glycine
Reactant of Route 5
Reactant of Route 5
(3,5-Dihydroxypicolinoyl)glycine
Reactant of Route 6
(3,5-Dihydroxypicolinoyl)glycine

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